molecular formula C17H18O2 B2629890 4-ethylphenyl 4-ethylbenzoate CAS No. 104899-04-9

4-ethylphenyl 4-ethylbenzoate

Cat. No.: B2629890
CAS No.: 104899-04-9
M. Wt: 254.329
InChI Key: FOYBYRMCNLYRIS-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-ethylbenzoate is an organic compound with the molecular formula C17H18O2. It is a low melting solid and is known for its applications in various scientific fields. The compound is characterized by the presence of two ethyl groups attached to the phenyl and benzoate moieties, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylphenyl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with 4-ethylphenol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl 4-ethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylphenyl 4-ethylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethylphenyl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Ethylphenyl 4-ethylbenzoate is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .

Properties

IUPAC Name

(4-ethylphenyl) 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBYRMCNLYRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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